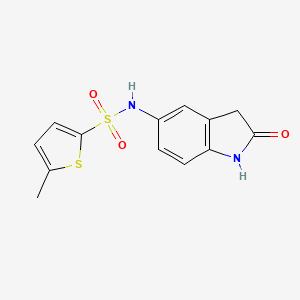
5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis details for “5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide” are not available, there are studies on the synthesis of related 2-oxoindoline-based compounds . These studies involve the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents .
Molecular Structure Analysis
The molecular structure of “5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide” can be determined using various spectroscopic techniques such as IR, MS, 1H NMR and 13C NMR .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide” are not explicitly stated in the available resources.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Specifically, “5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide” offers exciting prospects in drug discovery. Some notable applications include:
- Anti-cancer Properties : Thiophene-based molecules have demonstrated anticancer activity. Researchers explore modifications of the thiophene scaffold to design novel chemotherapeutic agents that selectively target cancer cells .
- Anti-inflammatory Effects : The compound’s anti-inflammatory properties make it relevant for treating inflammatory conditions. By understanding its mechanism of action, scientists can optimize its therapeutic potential .
- Antimicrobial Activity : Thiophene derivatives, including our compound of interest, exhibit antimicrobial effects. These compounds may serve as leads for developing new antibiotics or antifungal agents .
Organic Electronics and Semiconductors
Thiophenes play a crucial role in organic electronics and semiconductor materials. Here’s how our compound contributes:
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based materials contribute to the fabrication of efficient OLEDs. Their unique electronic properties enable bright and energy-efficient displays .
Corrosion Inhibition
Thiophene derivatives, including our compound, serve as corrosion inhibitors. These compounds protect metals from degradation in aggressive environments, such as acidic solutions or saltwater .
Material Science
In material science, thiophenes find applications beyond electronics:
- Polymer Blends : Incorporating thiophene-containing polymers enhances the mechanical and electrical properties of blends. Researchers explore these materials for various applications, including coatings and membranes .
Synthetic Chemistry
The synthesis of thiophene derivatives involves several methods, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions. These reactions allow access to diverse functionalized thiophenes, enabling further exploration of their properties and applications .
Computational Studies and Docking
Researchers use computational tools to study the interactions of our compound with biological targets. For instance, docking studies can predict its binding affinity to specific proteins, aiding drug design .
Direcciones Futuras
The future directions for “5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide” and related compounds could involve further exploration of their potential biological activities, such as their anticancer properties . Additionally, these compounds could be further optimized and developed as novel therapeutic agents .
Mecanismo De Acción
Target of Action
The primary targets of 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting that they interact with a variety of cellular targets .
Mode of Action
The specific mode of action of 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide Indole derivatives have been reported to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .
Biochemical Pathways
The exact biochemical pathways affected by 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 5-methyl-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide Indole derivatives have been reported to exhibit notable cytotoxicity toward human cancer cell lines , suggesting that these compounds may induce cellular apoptosis.
Propiedades
IUPAC Name |
5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-8-2-5-13(19-8)20(17,18)15-10-3-4-11-9(6-10)7-12(16)14-11/h2-6,15H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHMFWSJVZAUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)

![(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-7-yl)methanol dihydrochloride](/img/structure/B2636579.png)
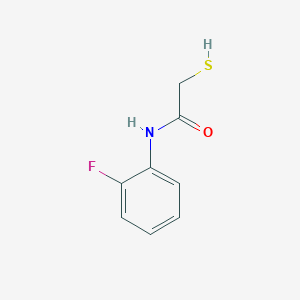

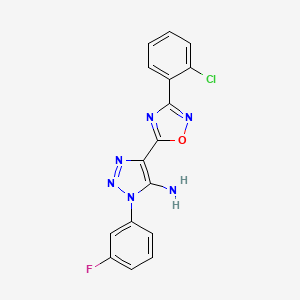
![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)

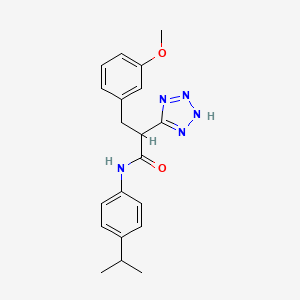
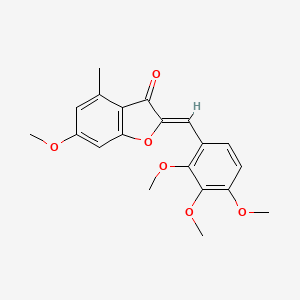

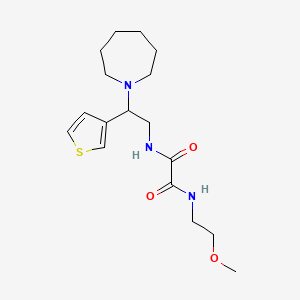
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)